5-Iodo-N1-methylbenzene-1,2-diamine
Description
Contextualization within Aromatic Diamine Chemistry
Aromatic diamines are organic compounds that feature two amino groups attached to an aromatic ring. These compounds are important in various chemical industries, including the production of polymers, dyes, and pharmaceuticals. The specific positioning of the amino groups and the presence of other substituents on the aromatic ring influence the chemical properties and reactivity of the molecule.
Significance of Benzene-1,2-diamine Scaffolds in Organic Synthesis
Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), is a fundamental building block in organic synthesis. The adjacent amino groups can readily react with various electrophiles to form heterocyclic compounds. For instance, condensation reactions with ketones and aldehydes can produce a variety of valuable products. wikipedia.org The reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles, a class of compounds with significant applications in medicinal chemistry. wikipedia.org The versatility of benzene-1,2-diamine scaffolds makes them crucial intermediates in the synthesis of dyes, pigments, and pharmaceuticals. solubilityofthings.comnbinno.com
The reactivity of the benzene-1,2-diamine scaffold is due to the nucleophilic nature of the amino groups. These groups can participate in nucleophilic substitution reactions and can also be oxidized to form diimine derivatives. wikipedia.orgsolubilityofthings.com The planar geometry of the benzene (B151609) ring also contributes to its reactivity. solubilityofthings.com
Role of Methylated and Halogenated Aromatic Diamines as Building Blocks
The introduction of methyl and halogen substituents onto the aromatic diamine framework significantly modifies the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.
Methylated Aromatic Diamines: The methyl group is an electron-donating group, which can increase the electron density of the aromatic ring and the nucleophilicity of the amino groups. This can enhance the reactivity towards electrophilic aromatic substitution. For example, N1,4,5-trimethylbenzene-1,2-diamine can undergo oxidation to form quinones and participate in electrophilic aromatic substitution reactions. Methylated diamines like toluene (B28343) diamine are key components in the production of polyurethanes. evonik.com
Halogenated Aromatic Diamines: Halogens, being electronegative, act as electron-withdrawing groups, which can decrease the basicity of the amino groups. However, they also serve as a reactive handle for further chemical transformations. For instance, the presence of a chlorine atom in 5-chloro-N1,4-dimethylbenzene-1,2-diamine increases the molecule's polarity. The reactivity of halogenated aromatic halides in amination reactions has been found to be I > Br ≈ F > Cl. acs.org This highlights the unique reactivity that iodine imparts to an aromatic system. The synthesis of halogenated anilines can be achieved through various methods, including the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov
Importance of Iodine Functionality in Aromatic Systems for Chemical Transformations
The iodine atom in an aromatic system is a particularly useful functional group for several reasons. Although iodine is a halogen, its reactivity differs from that of other halogens. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodine a good leaving group in nucleophilic substitution reactions.
Furthermore, iodine itself is relatively unreactive towards aromatic rings unless an oxidizing agent is present. libretexts.org This allows for selective iodination reactions. Oxidizing agents like hydrogen peroxide or copper salts can oxidize I₂ to a more potent electrophilic species, which then reacts with the aromatic ring. libretexts.orgyoutube.com This process is utilized in the synthesis of various iodo-aromatic compounds. libretexts.org
In the context of chemical synthesis, the iodine substituent can be readily replaced by other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes iodo-aromatic compounds valuable intermediates for constructing complex molecular architectures. The iodination of aromatic compounds with elemental iodine often requires an auxiliary agent, such as an oxidizing agent or a strong acid catalyst, to proceed. manac-inc.co.jp
Overview of Research Trajectories for 5-Iodo-N1-methylbenzene-1,2-diamine as a Synthetic Intermediate
Research involving this compound as a synthetic intermediate likely focuses on leveraging its unique combination of functional groups. The two amino groups can be used to construct heterocyclic systems, such as benzimidazoles, similar to the parent benzene-1,2-diamine. The methyl group can influence the electronic properties and solubility of the resulting compounds.
The iodine atom is a key feature, providing a site for further functionalization through cross-coupling reactions. This would allow for the introduction of a wide variety of substituents at the 5-position of the benzimidazole (B57391) ring system or other heterocyclic structures derived from the diamine. This strategy is valuable in medicinal chemistry for creating libraries of compounds for drug discovery. For example, a related compound, flubendiamide, which contains an iodinated benzene ring, is a known insecticide. sigmaaldrich.com The synthesis of such complex molecules often relies on the strategic use of halogenated building blocks.
Structure
3D Structure
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-iodo-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9IN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |
InChI Key |
HIZSRNJXRZCWQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)I)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo N1 Methylbenzene 1,2 Diamine and Its Derivatives
Advanced Synthetic Approaches to the Core Structure
The construction of the 5-Iodo-N1-methylbenzene-1,2-diamine core structure necessitates a strategic combination of reactions to introduce the iodo, primary amine, and methylamino groups at the desired positions.
Regioselective Iodination Strategies of N1-Methylbenzene-1,2-diamine Precursors
A critical step in the synthesis is the regioselective introduction of an iodine atom onto the N1-methylbenzene-1,2-diamine backbone. The directing effects of the amino and methylamino groups play a significant role in determining the position of iodination.
Direct iodination of aromatic compounds can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of activated aromatic rings. diva-portal.orgresearchgate.netorganic-chemistry.orgresearchgate.net The reactivity of NIS can be enhanced by the use of acidic catalysts. researchgate.net For instance, NIS in trifluoroacetic acid (TFA) has been shown to be an effective system for the iodination of a range of benzene (B151609) derivatives at room temperature. diva-portal.orgcolab.ws For deactivated substrates, the addition of a stronger acid like sulfuric acid may be necessary to facilitate the reaction. diva-portal.orgresearchgate.net
Molecular iodine (I2) is another common iodinating agent. researchgate.netmdpi.com However, direct iodination with I2 is often less reactive compared to bromination or chlorination and typically requires an oxidizing agent to generate a more electrophilic iodine species. researchgate.net Silver salts, such as silver sulfate (B86663) (Ag2SO4), can activate I2, promoting the iodination of aromatic compounds. nih.gov The choice of solvent can significantly influence the regioselectivity of the reaction. nih.gov
Table 1: Comparison of Direct Aromatic Iodination Techniques
| Reagent | Catalyst/Activator | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA), Sulfuric acid | Room temperature, <16 hours | Time-efficient, often avoids byproducts | May require strong acids for deactivated substrates |
| Molecular Iodine (I2) | Oxidizing agents (e.g., HIO3, H2O2), Silver salts (e.g., Ag2SO4) | Varies depending on activator | Inexpensive iodine source | Often requires an activator, can have lower reactivity |
An alternative to direct iodination involves the use of activated precursors, most notably through the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgnih.gov This classic method involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by an iodide, typically from potassium iodide. organic-chemistry.org This reaction is advantageous as it allows for the introduction of iodine in positions that may not be accessible through direct electrophilic substitution. organic-chemistry.org Modern variations of the Sandmeyer reaction aim to use milder and more environmentally friendly conditions. thieme-connect.comresearchgate.netresearchgate.net
Arylhydrazines can also serve as precursors for aryl iodides. acs.orgacs.org In a metal- and base-free method, arylhydrazine hydrochlorides react with molecular iodine, where iodine acts as both an oxidant to form an arenediazonium salt in situ and as the iodinating agent. acs.orgacs.org This approach offers a convenient synthesis of a wide variety of aryl iodides. acs.orgacs.org
Introduction of Methylamino Functionality via Selective Amination Reactions
The introduction of the methylamino group can be achieved through various amination strategies. One common approach involves the N-alkylation of a primary amine. For example, a patent describes the alkylation of iodinated benzene diamino compounds using an alkylating reagent. google.com Another route could involve the reaction of a suitable precursor with methylamine. The synthesis of N-Methyl-1,2-phenylenediamine has been documented, which can then be subjected to iodination. sigmaaldrich.com
Chemoselective Reduction Pathways for Nitro-Substituted Precursors
A powerful strategy for introducing an amino group involves the reduction of a nitro group. This is particularly useful as nitration of aromatic rings is a well-established reaction. The key challenge lies in the chemoselective reduction of the nitro group in the presence of other sensitive functionalities, such as an iodo group.
Several catalytic systems have been developed for the chemoselective reduction of nitroarenes. nih.govrsc.orgnih.gov For instance, an iron(III) catalyst has been shown to be effective for the reduction of nitro groups over a range of other reactive functionalities, including aryl halides. rsc.org Similarly, palladium-based catalysts have been used for the chemoselective hydrogenation of aromatic nitro compounds to their corresponding amines with high yields. nih.gov Heterogeneous biocatalysts have also emerged as a green alternative, demonstrating high selectivity for nitro group reduction under mild, aqueous conditions. repec.org
Green Chemistry Principles in the Synthesis of Iodinated Aromatic Diamines
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including iodinated aromatic diamines. This involves the use of less hazardous reagents, more environmentally benign solvents, and developing more efficient, atom-economical reactions.
Several "green" procedures for the diazotization-iodination of aromatic amines have been developed. thieme-connect.comresearchgate.net These methods often utilize water as a solvent and avoid the use of strong, corrosive acids. thieme-connect.comresearchgate.net For example, a one-pot method using a reusable polymeric diazotization agent in water has been reported. thieme-connect.com Another approach employs a sulfonic acid-based cation-exchange resin in water, providing an inexpensive and eco-friendly route to iodoarenes. researchgate.net The use of grinding methods for iodination with NIS also presents a solvent-free and efficient alternative. researchgate.net Furthermore, the development of telescopic reactions, where intermediates are not isolated, reduces waste and energy consumption. nih.gov
Solvent Selection and Optimization for Sustainable Synthesis
The principles of green chemistry increasingly guide the selection of solvents in modern organic synthesis, aiming to reduce environmental impact without compromising reaction efficiency. For a multi-step synthesis that would lead to this compound, which likely involves iodination and the reduction of a nitro group, solvent choice is critical.
Traditionally, iodination reactions were often performed in chlorinated solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). acsgcipr.org However, due to their environmental toxicity, a shift towards more benign alternatives is a key optimization strategy. Research has demonstrated that water can serve as an eco-friendly solvent for the iodination of certain aromatic compounds. acsgcipr.org Similarly, the catalytic reduction of nitroanilines to their corresponding phenylenediamines—a crucial step in forming the diamine backbone—has been successfully carried out in aqueous media. nih.govnih.govresearchgate.net The use of water not only enhances the sustainability profile of the synthesis but can also simplify product isolation.
Another green approach involves solvent-free reactions, often utilizing grinding methods. For instance, the iodination of hydroxylated aromatic aldehydes and ketones has been achieved efficiently using iodine and iodic acid in a solvent-free grinding process, a technique that offers mild conditions and easy work-up. researchgate.net Optimizing the synthesis of an iodinated diamine would involve exploring these aqueous and solvent-free conditions to minimize the use of hazardous organic solvents.
Table 1: Application of Sustainable Solvents in Related Syntheses
| Reaction Type | Substrate Type | Solvent | Key Findings |
| Iodination | Aromatic & Heteroaromatic Compounds | Water | Water is noted as an eco-friendly solvent for some iodination reactions, though caution is advised with ammonia (B1221849) to prevent the formation of explosive NI₃. acsgcipr.org |
| Catalytic Reduction | 4-nitroaniline & 2-nitroaniline | Water | Copper ferrite (B1171679) nanoparticles effectively catalyzed the reduction of nitroanilines to phenylenediamines at room temperature in water. nih.govnih.govresearchgate.net |
| Iodination | Aromatic Compounds | Acetonitrile | An efficient iodination method uses molecular iodine and choline (B1196258) chloride in acetonitrile, where the rate is promoted by in situ formed choline peroxodisulfate. researchgate.net |
Development of One-Pot and Multicomponent Reaction Protocols
To enhance efficiency, reduce waste, and improve atom economy, chemists are increasingly developing one-pot and multicomponent reaction protocols. These strategies, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, are highly applicable to the synthesis of complex molecules like this compound.
A plausible one-pot approach to synthesize the target molecule could involve a tandem reaction combining the reduction of a nitro group with N-methylation. Research has shown that N-methylated amines can be synthesized directly from nitroarenes and paraformaldehyde using an iron catalyst, where paraformaldehyde serves as both a hydrogen source and a methylating agent. researchgate.net Applying this to a suitable precursor, such as 2-amino-4-iodo-1-nitrobenzene, could theoretically yield the target diamine in a single step.
Furthermore, transition metal-catalyzed reactions have become a practical method for the one-pot synthesis of N-methylamines from various C1 sources. semanticscholar.orgchemrxiv.org These protocols often exhibit high efficiency and can be applied to a range of amine substrates. The development of a heterogeneous catalyst, such as a nano-catalyst of Ni/NiO@C, allows for the tandem synthesis of N,N-dimethylamines from aldehydes and ammonia, showcasing the power of one-pot processes that combine reductive amination and N-methylation. semanticscholar.orgchemrxiv.org While the target is a mono-methylated primary diamine, these methodologies provide a foundation for developing a selective one-pot synthesis.
The core o-phenylenediamine (B120857) structure is also a versatile starting point for one-pot syntheses of derivatives. For example, various 2-substituted benzimidazoles are prepared in a one-pot reaction through the condensation of o-phenylenediamine with different aromatic acids. rasayanjournal.co.in This highlights the potential for using this compound as a building block in subsequent one-pot reactions to generate a library of more complex derivatives.
Table 2: Examples of One-Pot Methodologies for N-Alkylation and Related Reactions
| Reaction Type | Catalyst / Reagents | Key Feature |
| Reductive Amination / N-Methylation | Fe₂O₃/NGr@C, Paraformaldehyde | Synthesizes N-methylated amines directly from nitroarenes without an external hydrogen source. researchgate.net |
| Tandem Reductive Amination & N-Methylation | Ni/NiO@C | A single catalyst enables the one-pot synthesis of tertiary amines from aldehydes and NH₃. chemrxiv.org |
| Selective N-Methylation | Ruthenium-based catalyst, CO₂ | Achieves selective mono-N-methylation of various substituted diamines. researchgate.net |
| Condensation | NH₄Cl | One-pot synthesis of substituted benzimidazoles from o-phenylenediamine and aromatic acids. rasayanjournal.co.in |
Synthesis of Ionized Forms (e.g., Dihydrochloride (B599025) Salts) and Analogues
The synthesis of ionized forms, such as dihydrochloride salts, is a common practice in pharmaceutical chemistry to improve the stability and solubility of amine-containing compounds. For this compound, which contains two basic amino groups, the formation of a dihydrochloride salt is a straightforward acid-base reaction. This would typically involve dissolving the free base in a suitable solvent, such as ethanol (B145695) or isopropanol, and treating it with a stoichiometric amount (two equivalents) of hydrochloric acid (either as a gas or a solution in a solvent like ether or dioxane). The resulting salt would precipitate from the solution and could be isolated by filtration.
The synthesis of analogues of this compound can be achieved by modifying the synthetic route at various stages.
Varying the Alkyl Group: Instead of a methyl group, other alkyl groups can be introduced. Methodologies for general N-alkylation of amines are well-established, using alkylating agents like dimethyl carbonate (DMC) with a Cu-Zr bimetallic catalyst or employing a "borrowing hydrogenation" strategy with various alcohols. researchgate.netacs.org This allows for the synthesis of N-ethyl, N-propyl, or other N-alkyl analogues.
Modifying the Aromatic Ring: The position or nature of the halogen can be altered by starting with a different iodinated, brominated, or chlorinated precursor.
Analogues from Different Precursors: The catalytic reduction of various substituted nitroanilines provides a direct route to a wide range of phenylenediamine analogues. nih.govnih.govresearchgate.net For example, starting with different isomers of iodonitroaniline would lead to isomeric products.
The selective introduction of an N-methyl group into drug molecules has been demonstrated using an iron-catalyzed reductive amination protocol, highlighting the feasibility of late-stage functionalization to create analogues from an existing diamine core. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 5 Iodo N1 Methylbenzene 1,2 Diamine
Advanced Spectroscopic Techniques for Structure Confirmation
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
The mass spectrum of 5-Iodo-N1-methylbenzene-1,2-diamine is anticipated to exhibit a distinct molecular ion peak that confirms the compound's molecular weight. The presence of the heavy iodine atom would make this peak particularly recognizable. While detailed experimental fragmentation data for this compound is not extensively documented in the available literature, the fragmentation pattern can be predicted based on the molecule's structure.
Key expected fragmentation pathways would likely involve:
The initial loss of the iodine atom, which would result in a significant fragment ion.
Cleavage of the methyl group from the secondary amine.
Fragmentation of the benzene (B151609) ring itself, leading to smaller charged species.
The precise m/z values of the molecular ion and its primary fragments would be crucial for confirming the compound's identity and for providing evidence of its structural integrity.
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure of this compound has not been specifically reported, analysis of closely related N-aryl-substituted ortho-phenylene diamine compounds provides a strong basis for predicting its solid-state characteristics.
Determination of Crystal System and Space Group
Based on analogous compounds, it is plausible that this compound would crystallize in a common crystal system such as orthorhombic or monoclinic. For instance, the related compound N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine crystallizes in the orthorhombic system with the space group Pna21. nih.gov The specific crystal system and space group for the title compound would be definitively determined by single-crystal X-ray diffraction analysis.
| Crystallographic Parameter | Expected System (by analogy) |
| Crystal System | Orthorhombic / Monoclinic |
| Space Group | e.g., Pna2 |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The presence of both a primary (-NH2) and a secondary (-NHCH3) amine group provides hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This arrangement facilitates the formation of robust hydrogen-bonding networks.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. Although a Hirshfeld analysis for this compound is not available, studies on structurally related molecules, such as diaquabis(o-phenylenediamine-κ2 N,N′)nickel(II) naphthalene-1,5-disulfonate, offer insight into the expected distribution of intermolecular contacts. nih.gov
For the title compound, the Hirshfeld surface would likely reveal the following significant contacts:
H⋯H contacts: Typically comprising a large percentage of the surface, representing van der Waals forces.
I⋯H/H⋯I contacts: Given the presence of the bulky and polarizable iodine atom, these interactions are expected to be a significant feature.
N⋯H/H⋯N contacts: These would appear as distinct spikes in the fingerprint plot, indicative of strong hydrogen bonds.
C⋯C contacts: These could indicate the presence of π-π stacking interactions between the benzene rings.
Reactivity and Mechanistic Investigations of 5 Iodo N1 Methylbenzene 1,2 Diamine
Nucleophilic Reactivity of the Diamine Moiety
No specific studies on the amination or condensation reactions of 5-Iodo-N1-methylbenzene-1,2-diamine were identified.
Role in Amination Reactions
Information not available in the public domain.
Condensation Reactions with Electrophilic Species
Information not available in the public domain.
Reactivity of the Aryl Iodide Functionality
No specific studies on the metal-catalyzed cross-coupling reactions of this compound were identified.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed couplings, Copper-catalyzed reactions)
Information not available in the public domain.
Mechanistic Pathways of Carbon-Iodine Bond Activation
Information not available in the public domain.
Ligand Design for Enhanced Reactivity and Selectivity in Cross-Couplings
Information not available in the public domain.
Generation and Reactivity of Aryl Radicals or Organometallic Intermediates
The carbon-iodine bond in this compound is the most labile site for the generation of reactive intermediates such as aryl radicals and organometallic species. The C-I bond is weaker than C-Br or C-Cl bonds, making it a prime target for homolytic cleavage or oxidative addition.
Aryl Radical Generation: Aryl radicals can be generated from aryl iodides through several methods. researchgate.net One common approach involves the use of radical initiators, such as azobisisobutyronitrile (AIBN) with a hydrogen donor like tributyltin hydride (n-Bu3SnH). nih.gov In the context of this compound, the reaction would proceed via abstraction of the iodine atom to form a 4-(methylamino)-5-aminophenyl radical. This highly reactive intermediate can then participate in various C-C or C-heteroatom bond-forming reactions.
Furthermore, photoredox catalysis has emerged as a powerful tool for generating aryl radicals under mild conditions. nih.gov A photosensitizer, upon excitation with visible light, can engage in a single-electron transfer (SET) with the aryl iodide. Given the electron-donating nature of the amino groups, the iodinated aniline (B41778) moiety is susceptible to such SET processes. The resulting aryl radical is a key intermediate in reactions like the Meerwein arylation. nih.gov
Organometallic Intermediates: The iodo-substituted position is a key handle for forming organometallic intermediates, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalysts are frequently employed for this purpose. Oxidative addition of a low-valent metal complex (e.g., Pd(0)) into the C-I bond of this compound would yield a high-valent organometallic species (e.g., an arylpalladium(II) complex). This intermediate is central to a multitude of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 5-position. The amino groups on the ring can also act as directing groups or ligands, potentially influencing the rate and selectivity of the catalytic cycle. researchgate.net
Mechanistic Pathways in Annulation and Cyclization Reactions
The dual nucleophilic nature of the 1,2-diamine moiety is the foundation for its utility in the synthesis of fused heterocyclic systems. The presence of both a primary and a secondary amine in this compound introduces significant questions of regioselectivity in these cyclization reactions.
Imidazole Ring Formation Pathways and Mechanistic Intermediates
The formation of a benzimidazole (B57391) ring from a benzene-1,2-diamine is a classic transformation. For this compound, this would lead to a 6-iodo-1-methyl-1H-benzimidazole. The most common method involves condensation with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative.
The reaction with an aldehyde, known as the Phillips-Ladenburg reaction, proceeds through the following steps:
Imine Formation: One of the amino groups attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The remaining amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered imidazoline (B1206853) ring.
Aromatization: The imidazoline intermediate undergoes oxidation or elimination to yield the aromatic benzimidazole ring.
A crucial mechanistic question for this substrate is which nitrogen atom initiates the reaction. The secondary N-methylamine is generally more nucleophilic than the primary aniline-type amine. Therefore, it is expected to preferentially attack the aldehyde, leading to an initial N-methyl iminium ion intermediate.
Quinazoline (B50416) Synthesis Mechanisms
Quinazolines are typically synthesized from 2-aminobenzylamines or related precursors. nih.gov One potential, though less direct, pathway starting from this compound could involve its transformation into a suitable 2-aminobenzylamine derivative.
A more direct, albeit specialized, approach could involve a reaction with a two-carbon building block that incorporates both an electrophilic center and a leaving group. However, the most established methods for quinazoline synthesis involve the condensation of 2-aminobenzaldehydes, 2-aminobenzonitriles, or 2-aminobenzylamines with a C1 or N1 synthon. nih.govorganic-chemistry.org
For instance, a two-fold imine condensation mechanism is unlikely to be efficient starting from the diamine. Metal-catalyzed cyclizations, such as copper-catalyzed reactions of (2-halophenyl)methylamines with amidines, represent a more plausible, though multi-step, strategy. nih.gov The initial step would require the selective functionalization of the primary amine of this compound into a group that can be converted to a (chloromethyl) or similar reactive handle, which is a non-trivial synthetic challenge.
Pyrazole (B372694) Synthesis via Copper-Catalyzed C-N Coupling Hydroamination
The synthesis of a pyrazole ring fused to the benzene (B151609) core (an indazole) from a phenylenediamine derivative is not a standard transformation. Pyrazole synthesis typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine.
However, the prompt mentions copper-catalyzed C-N coupling hydroamination. This type of reaction is more commonly associated with the formation of five- or six-membered nitrogen heterocycles through intramolecular cyclization of an amine onto an alkyne or alkene. To achieve pyrazole synthesis from this compound via this mechanism, the substrate would first need to be converted into a derivative containing a suitable unsaturated moiety, for example, by diazotization of the primary amine followed by a reaction to introduce a hydrazone group, which could then undergo a copper-catalyzed intramolecular C-N coupling. This remains a speculative and complex pathway.
Benzimidazole Formation Mechanisms
As an extension of section 4.3.1, several methods exist for benzimidazole synthesis. researchgate.netnih.gov The Weidenhagen reaction, which involves condensing the 1,2-diamine with an aldehyde in the presence of an oxidizing agent, is a well-known method. nih.gov
A proposed mechanism for the reaction of this compound with an aldehyde (RCHO) is as follows:
Initial Condensation: The more nucleophilic N1-methylamine attacks the aldehyde to form a hemiaminal.
Dehydration: The hemiaminal dehydrates to form an N-methyl iminium ion.
Intramolecular Attack: The primary amine at the C2 position acts as the internal nucleophile, attacking the imine carbon to form the five-membered ring.
Aromatization: The resulting 6-iodo-1-methyl-2,3-dihydro-1H-benzimidazole intermediate is then oxidized to the final benzimidazole product. The oxidant can be atmospheric oxygen, or a reagent like copper(II) acetate.
Alternatively, using carboxylic acids or their derivatives (the Phillips-Ladenburg method) typically requires harsh conditions (e.g., heating in mineral acid), which might be incompatible with the iodo-substituent. Milder, catalyzed versions of this reaction have been developed.
Investigation of Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The trifunctional nature of this compound makes it an excellent substrate for studying selectivity in complex reactions.
Chemoselectivity: In reactions involving electrophiles, the two amino groups present different reactivities. The secondary amine is more nucleophilic and less sterically hindered than the primary amine, suggesting it would be the primary site of attack for alkylation or acylation under kinetic control. In metal-catalyzed cross-coupling reactions, the C-I bond is the most likely site of reaction, though the amine groups could potentially interfere by coordinating to the metal center.
Regioselectivity: This is the most significant issue in cyclization reactions. As discussed for benzimidazole synthesis, the initial reaction is likely to involve the N1-methylamine. This dictates the final substitution pattern of the resulting heterocycle, leading to N1-methylated products. In a reaction designed to form a seven-membered ring (a benzodiazepine), the regioselectivity of the initial condensation would again be critical. For example, in a reaction with a 1,3-dielectrophile, the initial attack by the N1-methylamine would be favored, leading to a specific constitutional isomer of the final product.
Stereoselectivity: If the reaction introduces a new chiral center, for example, by using a chiral aldehyde in a benzimidazole synthesis, the formation of diastereomers is possible. The existing prochirality of the molecule could, in principle, be exploited in asymmetric catalysis, although this would require a carefully designed chiral catalyst that can differentiate between the two faces of the reacting system.
Derivatization and Synthetic Transformations Utilizing 5 Iodo N1 Methylbenzene 1,2 Diamine
Synthesis of Diverse Heterocyclic Scaffolds and Advanced Chemical Intermediates
The unique arrangement of functional groups in 5-Iodo-N1-methylbenzene-1,2-diamine makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The following sections detail the construction of key heterocyclic cores from this starting material.
Benzimidazoles and Substituted Benzimidazoles
The synthesis of the benzimidazole (B57391) core from o-phenylenediamines is a well-established and efficient transformation. The reaction of this compound with various one-carbon electrophiles leads to the formation of 6-iodo-1-methyl-1H-benzo[d]imidazole derivatives.
A common and straightforward method involves the condensation of the diamine with formic acid. slideshare.net This reaction proceeds via an initial formylation of one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring. The presence of the methyl group on one of the nitrogen atoms directs the cyclization to exclusively form the 1-methyl substituted benzimidazole.
Alternatively, the reaction with aldehydes in the presence of an oxidizing agent, such as sodium metabisulfite, provides a direct route to 2-substituted-6-iodo-1-methyl-1H-benzo[d]imidazoles. nih.gov This method allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, depending on the aldehyde used. The reaction mechanism involves the formation of a Schiff base between the aldehyde and one of the amino groups, followed by cyclization and oxidation. nih.gov
Table 1: Synthesis of 6-iodo-1-methyl-1H-benzo[d]imidazole Derivatives
| Reagent | Product | Notes |
| Formic Acid | 6-iodo-1-methyl-1H-benzo[d]imidazole | A classic method for synthesizing unsubstituted at C2 benzimidazoles. slideshare.net |
| Substituted Aldehydes (R-CHO) | 2-Substituted-6-iodo-1-methyl-1H-benzo[d]imidazole | Requires an oxidizing agent. The substituent 'R' is derived from the aldehyde. nih.gov |
Quinazolines and Quinazoline (B50416) Derivatives
The synthesis of quinazolines from o-phenylenediamines is a known transformation, although the direct synthesis from this compound is less commonly documented. However, analogous reactions suggest plausible routes. One such approach involves the reaction of the diamine with a suitable one-carbon and one-nitrogen source. For instance, condensation with formamide (B127407) or its equivalents could potentially yield 7-iodo-1-methylquinazoline derivatives.
Another potential pathway involves a two-step process. The first step would be the reaction of this compound with an acyl chloride to form an N-(2-amino-4-iodo-phenyl)-N-methylamide. Subsequent intramolecular cyclization, possibly under acidic or basic conditions, could then lead to the formation of the corresponding 2-substituted-7-iodo-1-methylquinazoline. The success of this approach would depend on the selective acylation of the secondary amine.
Pyrimidine (B1678525) Derivatives and Related Structures
The construction of a pyrimidine ring typically involves the reaction of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328) (the Biginelli reaction and related syntheses). organic-chemistry.orggrowingscience.com Similar to the case with pyrazoles, this compound does not possess the necessary structural motifs to directly participate in the formation of a pyrimidine ring. While fused pyrimidine systems like quinazolines can be accessed (as discussed in 5.1.2), the synthesis of a discrete pyrimidine ring from this diamine is not a standard synthetic transformation.
Functionalization for Specific Research Applications
The 6-iodo-1-methyl-1H-benzo[d]imidazole, readily synthesized from this compound, serves as a versatile intermediate for further functionalization, primarily through reactions targeting the iodo-substituent. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities at the 6-position of the benzimidazole core.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for this purpose. researchgate.net For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the 6-position, leading to the synthesis of 6-aryl-1-methyl-1H-benzo[d]imidazoles. Similarly, a Heck reaction with an alkene would result in a 6-alkenyl-substituted benzimidazole, and a Sonogashira coupling with a terminal alkyne would yield a 6-alkynyl-substituted derivative.
Furthermore, the iodine atom can be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation of the aromatic ring. A more versatile approach for introducing nitrogen or oxygen nucleophiles is through copper-catalyzed coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.
Another strategy for functionalization involves an iodine-copper exchange reaction. nih.gov Treatment of the 6-iodo-1-methyl-1H-benzo[d]imidazole with an organocuprate reagent could generate a 6-cuprated benzimidazole intermediate. This organometallic species can then react with a variety of electrophiles to introduce a wide range of substituents at the 6-position.
Table 2: Functionalization of 6-iodo-1-methyl-1H-benzo[d]imidazole
| Reaction Type | Reagents | Product Type | Research Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-1-methyl-1H-benzo[d]imidazole | Synthesis of biaryl-containing bioactive molecules and materials. |
| Heck Coupling | Alkene, Pd catalyst, base | 6-Alkenyl-1-methyl-1H-benzo[d]imidazole | Access to extended conjugated systems for materials science. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-1-methyl-1H-benzo[d]imidazole | Construction of rigid, linear structures for molecular electronics and probes. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-1-methyl-1H-benzo[d]imidazole | Synthesis of compounds for medicinal chemistry and ligand design. |
| Iodine-Copper Exchange | Organocuprate, Electrophile | 6-Substituted-1-methyl-1H-benzo[d]imidazole | Introduction of a wide range of functional groups for diverse applications. nih.gov |
Development of Fluorescent Probes for Biological or Chemical Sensing
There is no available scientific literature detailing the development of fluorescent probes derived from this compound for the purpose of biological or chemical sensing. While o-phenylenediamines are known precursors to fluorescent heterocyclic compounds such as benzimidazoles, specific research leveraging the unique substitution pattern of this compound in this context has not been reported.
Precursors for Polycyclic Aromatic Hydrocarbons or Covalent Organic Frameworks
No studies have been found that describe the use of this compound as a precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) or covalent organic frameworks (COFs). The synthesis of such materials often involves condensation or coupling reactions where the specific functionalities and geometry of the monomer are crucial. Without experimental data, the suitability and reactivity of this compound for these applications remain unexplored.
Synthesis of Ligands or Catalyst Precursors in Coordination Chemistry
The synthesis of ligands and catalyst precursors from this compound for applications in coordination chemistry is not documented in the current body of scientific research. The vicinal diamine motif is a well-established chelating unit for a variety of metal ions. However, the influence of the iodo and methylamino substituents on the coordination properties of ligands derived from this specific diamine has not been investigated.
Computational Chemistry and Theoretical Modeling of 5 Iodo N1 Methylbenzene 1,2 Diamine
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) methods)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to investigate various properties of substituted diamine systems.
The first step in a computational study is typically geometry optimization. This process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. Using a theoretical model, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), the bond lengths, bond angles, and dihedral angles of the molecule are calculated.
For a molecule like 5-Iodo-N1-methylbenzene-1,2-diamine, this process would precisely determine the spatial relationship between the iodine atom, the methyl group, and the two amine groups on the benzene (B151609) ring. These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.
Table 1: Predicted Structural Parameters for a Representative Substituted Benzene-1,2-diamine (Analogous System)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.40 Å | |
| N-H | ~1.01 Å | |
| C-I | ~2.10 Å | |
| N-C (methyl) | ~1.47 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-N | ~120° | |
| H-N-H | ~109° | |
| Dihedral Angle | C-C-N-C | Varies based on steric hindrance |
Note: The values in this table are illustrative and based on general parameters for similar structures. Actual calculated values would be specific to the optimized geometry of the target molecule.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap indicates a molecule that is more easily polarized and more reactive. For substituted phenylenediamines, the HOMO is typically localized on the electron-rich aromatic ring and the amine groups, while the LUMO is distributed over the aromatic system. The presence of an electron-withdrawing iodine atom and an electron-donating methylamino group would significantly influence the energies of these orbitals.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and empty orbitals to understand stabilization energies arising from electron delocalization and hyperconjugation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amine groups due to their lone pairs of electrons, making them sites for interaction with electrophiles. The area around the iodine atom might also exhibit specific potential characteristics influencing its reactivity.
Simulation of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Chemical Shifts) for Comparison with Experimental Data
Computational methods can simulate various types of spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.
DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. These calculated frequencies, after appropriate scaling, can be compared with an experimental FT-IR spectrum to aid in the assignment of spectral bands to specific vibrational modes.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts. researchgate.net Theoretical predictions of 1H and 13C NMR chemical shifts can be invaluable for interpreting complex experimental NMR spectra and confirming the correct isomer of a substituted product. researchgate.netnih.gov For instance, studies on nitrobenzene-1,2-diamines have shown good agreement between theoretical values obtained at the B3LYP/6-311++G(d,p) level and experimental chemical shifts. researchgate.net
Table 2: Illustrative Comparison of Experimental vs. Calculated 13C NMR Chemical Shifts for a Substituted Phenylenediamine (Analogous System)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C-1 | 145.2 | 144.8 |
| C-2 | 118.9 | 119.5 |
| C-3 | 129.8 | 130.1 |
| C-4 | 122.5 | 122.0 |
| C-5 | 115.4 | 115.9 |
| C-6 | 135.1 | 134.7 |
Note: This table is a representative example. Actual data would depend on the specific molecule and the computational methods used.
Mechanistic Pathway Elucidation through Computational Reaction Studies
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a given transformation.
For reactions involving o-phenylenediamines, such as the synthesis of benzimidazoles, computational studies can help elucidate the reaction mechanism. nih.govacs.org For example, in the reaction of an o-phenylenediamine (B120857) with an aldehyde, calculations can determine the energy barriers for the formation of the Schiff base intermediate and the subsequent cyclization and aromatization steps to form the benzimidazole (B57391) ring. These studies can also shed light on the role of catalysts in lowering the activation energies of key steps in the reaction. nih.gov
Transition State Analysis and Reaction Energy Profiles
There are no published studies that have performed transition state analysis or calculated the reaction energy profiles for reactions involving this compound. Such analyses are crucial for understanding reaction mechanisms, determining rate-limiting steps, and predicting the feasibility of chemical transformations. Without these computational investigations, any discussion of the kinetic and thermodynamic parameters governing the reactivity of this compound would be purely speculative.
Computational Insights into Regioselectivity and Stereoselectivity
Detailed computational insights into the regioselectivity and stereoselectivity of reactions involving this compound are not present in the current body of scientific literature. Theoretical modeling, often employing methods such as Density Functional Theory (DFT), is a powerful tool for predicting how different sites of a molecule will react and the spatial arrangement of the resulting products. The interplay of the electron-donating amino and methylamino groups with the electron-withdrawing and bulky iodo substituent would likely lead to specific regiochemical and stereochemical outcomes in reactions such as electrophilic substitution or metal-catalyzed cross-coupling. However, without dedicated computational studies, these outcomes remain experimentally determined without theoretical elucidation.
Theoretical Studies of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of this compound have not been the subject of theoretical investigation. NLO materials are of significant interest for applications in optoelectronics and photonics. Computational methods are frequently used to predict the hyperpolarizability of molecules, which is a key indicator of their NLO response. The presence of both donor and acceptor groups within the benzene ring of this compound suggests that it could possess interesting NLO properties. However, in the absence of specific theoretical calculations, it is not possible to quantify its potential in this area.
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Routes to 5-Iodo-N1-methylbenzene-1,2-diamine
The synthesis of this compound is not yet widely documented, presenting an immediate opportunity for research. Current approaches would likely involve multi-step sequences, which could be optimized for yield, cost-effectiveness, and environmental impact.
A plausible synthetic strategy begins with the selective N-methylation of o-phenylenediamine (B120857). A known method involves reacting o-phenylenediamine with methyl iodide in methanol. prepchem.com This reaction produces N-methyl-o-phenylenediamine, which would then need to be selectively iodinated at the 5-position.
Alternatively, a route starting from an iodinated precursor could be explored. For instance, the catalytic hydrogenation of an appropriately substituted nitroaniline, such as 2-nitro-4-iodoaniline followed by N-methylation, could provide the target compound. The use of palladium-carbon catalysts in such hydrogenation processes is well-established for producing o-phenylenediamines. google.com
Exploration of New Derivatization Strategies for Advanced Materials or Biological Probes
The bifunctional nature of this compound, with its nucleophilic amino groups and a carbon-iodine bond amenable to cross-coupling, makes it an excellent candidate for derivatization.
The diamine functionality is a well-known precursor to highly fluorescent heterocyclic systems. For example, o-phenylenediamines react with α-keto acids to form quinoxaline (B1680401) derivatives with strong fluorescence. dojindo.com The development of fluorescent probes based on the this compound core could lead to new sensors for biological analytes. These probes could be designed to exhibit changes in their fluorescence properties upon binding to specific ions or molecules, a principle widely used in the design of chemical sensors. mdpi.comnih.gov
The N-methyl group can influence the solubility and electronic properties of the resulting derivatives, potentially fine-tuning them for specific biological environments. Research into creating a library of derivatives by reacting the diamine with various dicarbonyl compounds could yield a range of fluorophores with diverse optical properties. Moreover, the iodine atom can be retained as a heavy atom to induce phosphorescence or serve as a handle for further functionalization.
| Probe Characteristic | Potential Advantage of this compound Core |
| Fluorescence | Reaction with α-dicarbonyls to form highly fluorescent quinoxalines. dojindo.com |
| Tunability | The N-methyl group can modify solubility and electronic properties. |
| Biocompatibility | Small molecule size may allow for cell permeability. |
| Multiplexing | The iodine can be used for secondary labeling or as a heavy atom quencher. |
Expanding Applications in Catalysis and Complex Molecule Synthesis
The unique electronic and steric properties of this compound suggest its potential in catalysis and the synthesis of complex organic molecules.
Phenylenediamines have been shown to be effective catalysts for certain organic reactions, such as oxime and hydrazone ligations, outperforming commonly used aniline (B41778) catalysts. nih.gov The specific substitution pattern of this compound could lead to catalysts with unique selectivity and reactivity.
Furthermore, the iodine atom makes the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.govfrontiersin.orgresearchgate.net This allows for the straightforward introduction of a wide range of substituents at the 5-position, enabling the synthesis of complex, polyfunctional molecules. The presence of the adjacent amino groups could also play a role in directing or participating in these catalytic transformations.
Future work could involve designing and synthesizing ligands for transition metal catalysis based on this scaffold. The diamine moiety can coordinate to metal centers, while the iodo-group allows for the ligand to be incorporated into larger structures.
Integration into Supramolecular Chemistry and Materials Science Research
The rigid aromatic core and multiple functional groups of this compound make it an attractive building block for supramolecular chemistry and the development of advanced materials.
Functionalized aromatic compounds are known to self-assemble into ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The diamine and N-methyl groups can participate in hydrogen bonding, while the iodinated phenyl ring can engage in halogen bonding and π-stacking interactions. These interactions could be harnessed to create self-assembling monolayers, liquid crystals, or porous organic frameworks.
The derivatization of the diamine moiety can lead to polymers with interesting electronic and optical properties. For example, polymers incorporating functionalized phenylenediamines have been used in conjunction with graphene to create hybrid materials with tunable electronic properties. nih.gov The ability to polymerize or functionalize this compound could lead to new conductive polymers, redox-active materials, or materials for organic electronics.
Investigation of Novel Reactivity Patterns and Unexplored Mechanistic Pathways
The interplay between the different functional groups in this compound could give rise to novel reactivity and reaction mechanisms that are yet to be explored.
The proximity of the N-methylamino group to the iodine atom may lead to interesting intramolecular reactions or influence the reactivity of the C-I bond. For instance, intramolecular cyclization reactions could be triggered under specific conditions to form novel heterocyclic systems.
The use of hypervalent iodine reagents in conjunction with this molecule could also lead to new synthetic transformations. frontiersin.orgfrontiersin.org Hypervalent iodine chemistry is a powerful tool in modern organic synthesis, and exploring its application to a substrate like this compound could uncover new methods for arylation or other functional group interconversions.
A detailed mechanistic study of its reactions, particularly in cross-coupling and derivatization processes, would provide valuable insights into the electronic and steric effects of the combined functional groups. Such studies would not only expand the utility of this specific compound but also contribute to a broader understanding of the reactivity of polysubstituted aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
